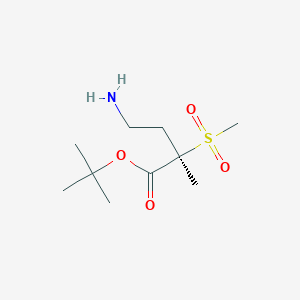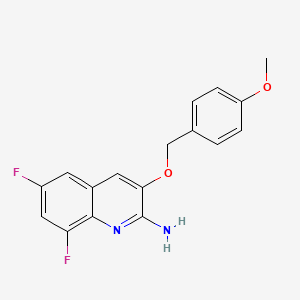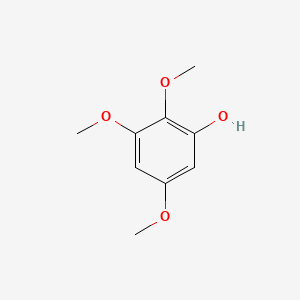
9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an imidazolidinone ring attached to a nonanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid typically involves the reaction of 5-methyl-2-oxoimidazolidine with a nonanoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The imidazolidinone ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted imidazolidinone derivatives.
Scientific Research Applications
9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, modulating their activity. The nonanoic acid chain may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 9-(5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid
- 9-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid
- 9-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid
Uniqueness
9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid is unique due to its specific chain length and the presence of the imidazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88193-16-2 |
|---|---|
Molecular Formula |
C13H24N2O3 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
9-(5-methyl-2-oxoimidazolidin-4-yl)nonanoic acid |
InChI |
InChI=1S/C13H24N2O3/c1-10-11(15-13(18)14-10)8-6-4-2-3-5-7-9-12(16)17/h10-11H,2-9H2,1H3,(H,16,17)(H2,14,15,18) |
InChI Key |
GZIIXECHPFVOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12937751.png)
![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937766.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-](/img/structure/B12937767.png)

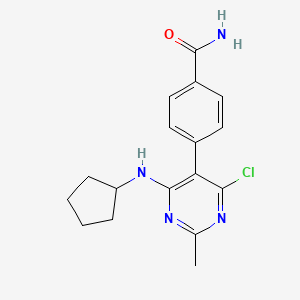
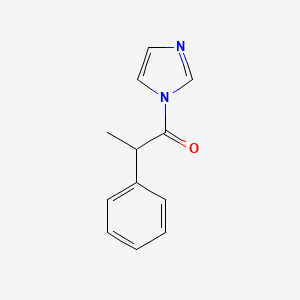

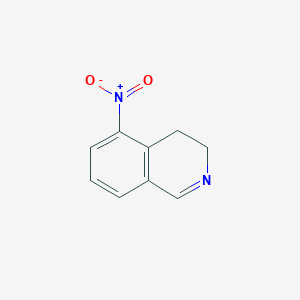

![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
